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Compound of Interest

1-(2-Chloroethyl)-4-
Compound Name:
methoxybenzene

Cat. No.: B015201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-
Chloroethyl)-4-methoxybenzene, a key intermediate in various synthetic applications. This
document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR,
Mass Spectrometry, and IR spectroscopy for 1-(2-Chloroethyl)-4-methoxybenzene.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (5)
ppm

Multiplicity Integration Assignment

Data not available

Data not available

Data not available

Data not available
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No experimental *H NMR data was found in the searched resources.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (d) ppm Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

No experimental 13C NMR data was found in the searched resources.

Table 3: Mass Spectrometry Data (Electron lonization)[1]
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miz Relative Intensity (%) Proposed Fragment
172.0 5.2 [M+2]*+e
171.0 1.6 -

170.0 16.1 [M]*e (Molecular lon)
135.0 1.8 M - CIJ*
134.0 3.3 [M - HCI]**
122.0 8.5 -

121.0 100.0 [M - CH2CIJ*
119.0 2.2 -

105.0 1.2 -

103.0 1.7 -

92.0 1.2 -

91.0 7.6 [C7H7]*
90.0 1.3 -

89.0 19 -

78.0 4.2 [CeHe]*
77.0 6.3 [CeHs]*
65.0 3.6 -

64.0 1.2 -

63.0 2.6 -

52.0 1.2 -

51.0 2.5 -

50.0 1.2 -

39.0 2.2 -
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Table 4: IR Spectroscopic Data

Wavenumber (cm~?) Description

Data not available

Data not available

Data not available

Data not available

No experimental IR data was found in the searched resources.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 1-(2-Chloroethyl)-4-
methoxybenzene.

Methodology:

o Sample Preparation: A sample of 1-(2-Chloroethyl)-4-methoxybenzene is dissolved in a
deuterated solvent, typically deuterated chloroform (CDClIs), in a standard 5 mm NMR tube.
A small amount of a reference standard, such as tetramethylsilane (TMS), is added for
chemical shift calibration.

e Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer.

o Data Acquisition: For *H NMR, the instrument is tuned to the proton frequency. For 13C NMR,
the instrument is tuned to the carbon-13 frequency. Standard pulse sequences are used to
acquire the spectra.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency domain spectrum. The spectrum is then phased, baseline corrected, and
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referenced to the TMS signal at 0.00 ppm. Integration of the signals in the *H NMR spectrum
is performed to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-(2-
Chloroethyl)-4-methoxybenzene.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct
infusion or after separation by Gas Chromatography (GC).

lonization: Electron lonization (El) is a common method for small organic molecules. In this
process, the sample molecules in the gas phase are bombarded with a high-energy electron
beam, leading to the formation of a molecular ion (a radical cation) and various fragment
ions.[1]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or a similar detector records the abundance of each ion at a
specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-(2-Chloroethyl)-4-methoxybenzene.
Methodology:

o Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the
compound between two salt plates (e.g., NaCl or KBr).

 Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b015201?utm_src=pdf-body
https://www.benchchem.com/product/b015201?utm_src=pdf-body
https://www.rsc.org/suppdata/c7/nj/c7nj05107g/c7nj05107g1.pdf
https://www.benchchem.com/product/b015201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument
measures the frequencies at which the sample absorbs the radiation.

o Data Processing: The resulting interferogram is mathematically converted into a spectrum
that shows the percentage of transmittance or absorbance as a function of wavenumber (in
cm~1). The characteristic absorption bands are then correlated with specific functional

groups in the molecule.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound like 1-(2-Chloroethyl)-4-methoxybenzene.
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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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chloroethyl-4-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b015201?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c7/nj/c7nj05107g/c7nj05107g1.pdf
https://www.benchchem.com/product/b015201#spectroscopic-data-nmr-ir-ms-for-1-2-chloroethyl-4-methoxybenzene
https://www.benchchem.com/product/b015201#spectroscopic-data-nmr-ir-ms-for-1-2-chloroethyl-4-methoxybenzene
https://www.benchchem.com/product/b015201#spectroscopic-data-nmr-ir-ms-for-1-2-chloroethyl-4-methoxybenzene
https://www.benchchem.com/product/b015201#spectroscopic-data-nmr-ir-ms-for-1-2-chloroethyl-4-methoxybenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b015201?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

